REACTION_CXSMILES
|
FC(F)(F)[C:3]([C:5]1[N:6]=[C:7]([CH2:14][CH2:15][CH3:16])[N:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=12)=[O:4].[OH-:19].[K+]>CCO>[CH2:14]([C:7]1[N:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]2=[C:5]([C:3]([OH:4])=[O:19])[N:6]=1)[CH2:15][CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
379 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C=1N=C(N2C1C=CC=C2)CCC)(F)F
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After this time the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=NC(=C2N1C=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |